molecular formula C10H11NO3 B12510321 3',4'-Dimethyl-5'-nitroacetophenone

3',4'-Dimethyl-5'-nitroacetophenone

Cat. No.: B12510321
M. Wt: 193.20 g/mol
InChI Key: XMIABQVNNUUBRN-UHFFFAOYSA-N
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Description

3’,4’-Dimethyl-5’-nitroacetophenone is an organic compound with the molecular formula C10H11NO3 It is a derivative of acetophenone, characterized by the presence of two methyl groups and a nitro group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dimethyl-5’-nitroacetophenone typically involves nitration of 3’,4’-dimethylacetophenone. The nitration reaction is carried out using a mixture of concentrated nitric acid and acetic anhydride . The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-nitration.

Industrial Production Methods

In an industrial setting, the production of 3’,4’-Dimethyl-5’-nitroacetophenone can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dimethyl-5’-nitroacetophenone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methyl groups can participate in electrophilic aromatic substitution reactions, such as halogenation or sulfonation.

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: 3’,4’-Dimethyl-5’-aminoacetophenone.

    Substitution: Halogenated or sulfonated derivatives of 3’,4’-Dimethyl-5’-nitroacetophenone.

    Oxidation: 3’,4’-Dimethyl-5’-carboxyacetophenone.

Scientific Research Applications

3’,4’-Dimethyl-5’-nitroacetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’,4’-Dimethyl-5’-nitroacetophenone involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The methyl groups can influence the compound’s reactivity and stability by donating electron density to the aromatic ring.

Comparison with Similar Compounds

Similar Compounds

    3’,4’-Dimethylacetophenone: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3’,4’-Dinitroacetophenone: Contains two nitro groups, increasing its reactivity and potential for further chemical modifications.

    4’-Methyl-3’-nitroacetophenone: Has only one methyl group, resulting in different steric and electronic effects.

Uniqueness

3’,4’-Dimethyl-5’-nitroacetophenone is unique due to the presence of both methyl and nitro groups on the aromatic ring. This combination of functional groups provides a balance of reactivity and stability, making it a versatile compound for various applications in organic synthesis and research.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

1-(3,4-dimethyl-5-nitrophenyl)ethanone

InChI

InChI=1S/C10H11NO3/c1-6-4-9(8(3)12)5-10(7(6)2)11(13)14/h4-5H,1-3H3

InChI Key

XMIABQVNNUUBRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)[N+](=O)[O-])C(=O)C

Origin of Product

United States

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